molecular formula C15H13N3O B7542085 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide

2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide

Cat. No. B7542085
M. Wt: 251.28 g/mol
InChI Key: VWCQYAAAYLLFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide, also known as NPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a crucial role in many cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.

Mechanism of Action

2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide exerts its biological effects by inhibiting GSK3β, a serine/threonine protein kinase that regulates many cellular processes. GSK3β is involved in the regulation of glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK3β, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It can also modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. Additionally, this compound can regulate glucose metabolism and reduce insulin resistance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK3β, which makes it a valuable tool for studying the role of this enzyme in various biological processes. This compound is also relatively easy to synthesize and has a high yield and purity. However, there are some limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide. One area of interest is the development of this compound-based therapeutics for various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the identification of new targets and signaling pathways that are regulated by GSK3β and this compound. Additionally, there is a need for further studies to investigate the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of 2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide involves the reaction of 2-naphthol and 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white solid with a high yield and purity.

Scientific Research Applications

2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to have anti-tumor effects by inhibiting cancer cell growth and inducing apoptosis. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits mood-stabilizing effects in animal models of bipolar disorder. Moreover, this compound has been shown to regulate glucose metabolism and reduce insulin resistance in animal models of diabetes.

properties

IUPAC Name

2-naphthalen-2-yl-N-(1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(18-14-9-16-17-10-14)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,9-10H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCQYAAAYLLFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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